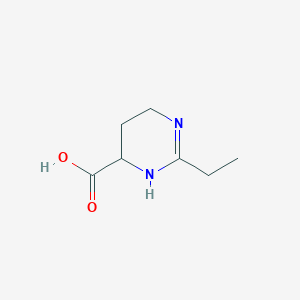

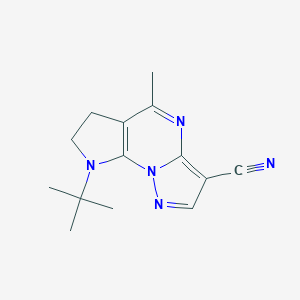

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile

Vue d'ensemble

Description

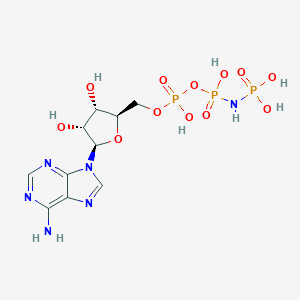

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases involved in the regulation of immune cell function and cytokine production, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of B-cell activation and proliferation. ITK is a T-cell-specific kinase that plays a role in T-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of T-cell activation and cytokine production. JAK3 is a cytokine receptor-associated kinase that plays a role in the signaling of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of cytokine production by immune cells.

Effets Biochimiques Et Physiologiques

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have potent anti-tumor, anti-inflammatory, and immunomodulatory effects in preclinical models. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the proliferation and survival of various cancer cell lines, including lymphoma, leukemia, and solid tumors. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile suppresses tumor growth and prolongs survival in various mouse models of cancer. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in preclinical models of inflammatory disorders. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to modulate the function of various immune cells, including B-cells, T-cells, and dendritic cells, leading to the suppression of immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its potency, selectivity, and low toxicity. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have nanomolar potency against its target kinases, with selectivity over other kinases. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have low toxicity in preclinical studies, with no significant adverse effects on body weight, hematological parameters, or organ function. The limitations of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its limited solubility and stability. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is poorly soluble in water and requires the use of organic solvents for in vitro studies. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is sensitive to oxidation and requires careful handling and storage to maintain its potency.

Orientations Futures

For 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile include the evaluation of its efficacy and safety in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In addition, future studies could focus on the identification of biomarkers that predict response to 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile and the development of combination therapies that enhance its efficacy. Furthermore, future studies could investigate the role of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile in the regulation of immune cell function and cytokine production in various disease settings. Finally, future studies could focus on the optimization of the synthesis method and the development of analogs with improved potency, solubility, and stability.

Applications De Recherche Scientifique

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and cytokine production. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has potent anti-tumor activity in various mouse models of cancer, including lymphoma, leukemia, and solid tumors. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and colitis.

Propriétés

Numéro CAS |

129909-32-6 |

|---|---|

Nom du produit |

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile |

Formule moléculaire |

C14H17N5 |

Poids moléculaire |

255.32 g/mol |

Nom IUPAC |

3-tert-butyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile |

InChI |

InChI=1S/C14H17N5/c1-9-11-5-6-18(14(2,3)4)13(11)19-12(17-9)10(7-15)8-16-19/h8H,5-6H2,1-4H3 |

Clé InChI |

HTAVCQFFXDQIBD-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |

SMILES canonique |

CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |

Autres numéros CAS |

129909-32-6 |

Synonymes |

8-tert-butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile LP 805 LP-805 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)